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molecular formula C11H12O2S B8628642 5-(3,3-Dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid

5-(3,3-Dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid

Cat. No. B8628642
M. Wt: 208.28 g/mol
InChI Key: GYDPJDUIGDYSMM-UHFFFAOYSA-N
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Patent
US09040690B2

Procedure details

To a of solution of 5-(3,3-dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid (6.5 g, 31.3 mmol, 1.0 equiv) in THF (150 mL) at −78° C. was added n-BuLi (44.9 mL, 1.6 M in heptane, 71.9 mmol, 2.3 equiv) and the resulting solution was stirred at −78° C. for 1 hour. To the solution was then added 1,2-dibromo-1,1,2,2-tetrafluoro-ethane (16.2 g, 62.5 mmol, 2.0 equiv) and the solution was allowed to warm to room temperature over 2 hours. The reaction was quenched by addition of sat. aq. NH4Cl solution and the mixture was extracted with EtOAc. The organic layers were combined, washed with brine, dried over Na2SO4 and concentrated. The crude material was continued to the next step with no further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
44.9 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]#[C:4][C:5]1[S:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][CH:6]=1.[Li]CCCC.[Br:20]C(F)(F)C(Br)(F)F>C1COCC1>[Br:20][C:7]1[CH:6]=[C:5]([C:4]#[C:3][C:2]([CH3:14])([CH3:13])[CH3:1])[S:9][C:8]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
CC(C#CC1=CC=C(S1)C(=O)O)(C)C
Name
Quantity
44.9 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
BrC(C(F)(F)Br)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of sat. aq. NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was continued to the next step with no further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(SC(=C1)C#CC(C)(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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